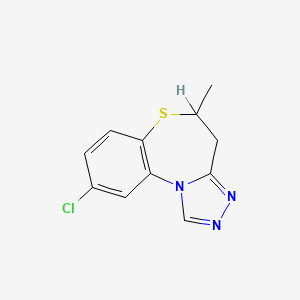![molecular formula C42H44N2O10 B12740980 [(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-benzylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid CAS No. 139760-98-8](/img/structure/B12740980.png)
[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-benzylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「[(3aR,8bS)-3-エチル-8b-メチル-1,2,3a,4-テトラヒドロインデノ[2,1-b]ピロール-6-イル] N-ベンジルカルバメート; (2R,3R)-2,3-ビス[(4-メチルベンゾイル)オキシ]ブタン二酸」は、科学研究の様々な分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、インデノピロール部分とベンジルカルバメート基、およびブタン二酸誘導体を組み合わせた独自の構造を特徴とし、化学的および生物学的研究の興味深い対象となっています。
準備方法
合成経路および反応条件
「[(3aR,8bS)-3-エチル-8b-メチル-1,2,3a,4-テトラヒドロインデノ[2,1-b]ピロール-6-イル] N-ベンジルカルバメート」の合成は、通常、多段階有機反応を伴います。プロセスは、インデノピロールコアの調製から始まり、続いてエチル基とメチル基の導入が行われます。次に、カルバメート反応によりベンジルカルバメート基が結合します。最後のステップでは、酸性または塩基性条件下でブタン二酸を4-メチル安息香酸誘導体でエステル化します。
工業的生産方法
この化合物の工業的生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、特定のステップに連続フロー反応器を使用すること、および目的の生成物を単離するための効率的な精製技術の開発が含まれる可能性があります。
化学反応の分析
反応の種類
この化合物は、以下を含む様々な種類の化学反応を受ける可能性があります。
酸化: インデノピロール部分は、対応するケトンまたはアルデヒドを形成するために酸化される可能性があります。
還元: ベンジルカルバメート基は、第一アミンを形成するために還元される可能性があります。
置換: 芳香族環は、求電子置換反応または求核置換反応を受ける可能性があります。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: ハロゲン (Cl2, Br2) や求核剤 (NH3, OH-) などの試薬が、適切な条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性がある一方、還元は第一アミンを生成する可能性があります。
科学研究における用途
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独自の構造により、新しい反応機構と経路を探求できます。
生物学
生物学的研究では、この化合物は、酵素相互作用と代謝経路を研究するためのプローブとして役立つ可能性があります。その構造的特徴は、薬物開発や生化学的アッセイの潜在的な候補としています。
医学
医学では、この化合物の潜在的な薬理学的特性を、治療用途について調査できます。特定の病気や状態に対して活性がある可能性があり、薬物発見のための貴重なリード化合物となります。
産業
産業セクターでは、この化合物は、新しい材料の開発や、他の貴重な化学物質の合成の中間体として使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for drug development and biochemical assays.
Medicine
In medicine, the compound’s potential pharmacological properties can be investigated for therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
この化合物がその効果を発揮するメカニズムは、特定の分子標的との相互作用を伴います。これらの標的は、様々な生物学的経路に関与する酵素、受容体、または他のタンパク質を含みます。この化合物の構造により、これらの標的に結合し、その活性を調節することができ、観察された効果につながります。
類似の化合物との比較
類似の化合物
- [(3aR,8bS)-3-エチル-8b-メチル-1,2,3a,4-テトラヒドロインデノ[2,3-b]ピロール-7-イル] N-tert-ブチルカルバメート
- [(3aR,8bS)-3-エチル-8b-メチル-1,2,3a,4-テトラヒドロインデノ[2,1-b]ピロール-6-イル] N-(フェニルメチル)カルバメート
独自性
類似の化合物と比較して、「[(3aR,8bS)-3-エチル-8b-メチル-1,2,3a,4-テトラヒドロインデノ[2,1-b]ピロール-6-イル] N-ベンジルカルバメート; (2R,3R)-2,3-ビス[(4-メチルベンゾイル)オキシ]ブタン二酸」は、官能基の独自の組み合わせにより際立っています。この組み合わせは、独特の化学反応性と生物学的活性を提供し、研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- [(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,3-b]pyrrol-7-yl] N-tert-butylcarbamate
- [(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-(phenylmethyl)carbamate
Uniqueness
Compared to similar compounds, “[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-benzylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid” stands out due to its unique combination of functional groups. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
139760-98-8 |
|---|---|
分子式 |
C42H44N2O10 |
分子量 |
736.8 g/mol |
IUPAC名 |
[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-benzylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C22H26N2O2.C20H18O8/c1-3-24-12-11-22(2)19-10-9-18(13-17(19)14-20(22)24)26-21(25)23-15-16-7-5-4-6-8-16;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h4-10,13,20H,3,11-12,14-15H2,1-2H3,(H,23,25);3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t20-,22+;15-,16-/m11/s1 |
InChIキー |
PYBWRQFPVGNIDY-OYGOERBASA-N |
異性体SMILES |
CCN1CC[C@@]2([C@H]1CC3=C2C=CC(=C3)OC(=O)NCC4=CC=CC=C4)C.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
正規SMILES |
CCN1CCC2(C1CC3=C2C=CC(=C3)OC(=O)NCC4=CC=CC=C4)C.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12740904.png)
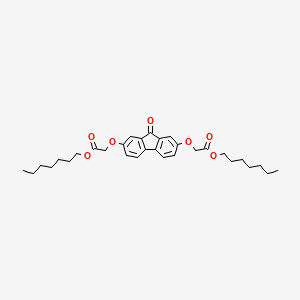



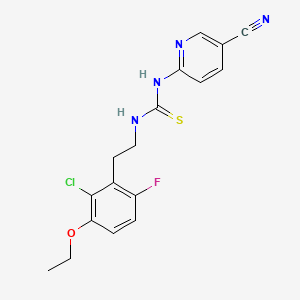
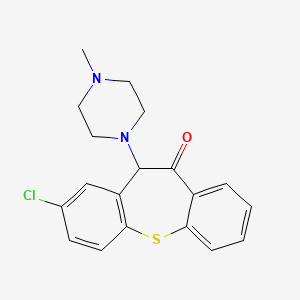
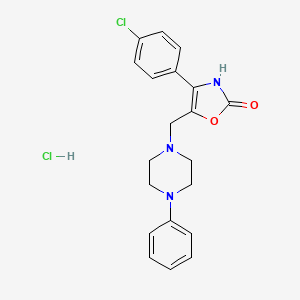
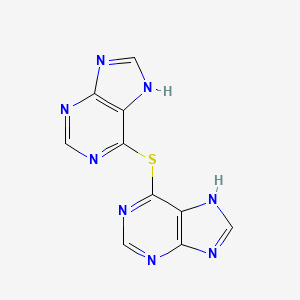
![8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12740975.png)
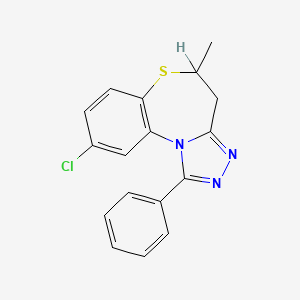
![(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol](/img/structure/B12740979.png)
![6-(4-methoxyphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12740984.png)
